Structural Divergence from Thalidomide: A Differentiated CRBN-Binding Scaffold
4-(2,3-Dichlorophenyl)piperidine-2,6-dione is explicitly designed as a non-thalidomide CRBN-binding scaffold. The critical substitution of the phthalimide group in thalidomide with a 4-(2,3-dichlorophenyl) group on the piperidine-2,6-dione core results in a distinct chemical entity that falls outside the scope of foundational IMiD patents [1]. While both compounds engage CRBN, the structural difference is fundamental to the chemical composition, establishing a clear and quantifiable differentiation in intellectual property space.
| Evidence Dimension | Core Chemical Scaffold Structure |
|---|---|
| Target Compound Data | 4-(2,3-dichlorophenyl)piperidine-2,6-dione |
| Comparator Or Baseline | Thalidomide (2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione) |
| Quantified Difference | N/A (Binary Difference: Phthalimide ring present/absent) |
| Conditions | Structural comparison |
Why This Matters
This structural difference is critical for intellectual property positioning, enabling freedom-to-operate in the development of next-generation CRBN modulators distinct from the established IMiD class.
- [1] CN1109032C: Compounds analogous to thalidomide from class comprising piperidine-2,6-diones. Grünenthal GmbH. 2000-08-29. View Source
